1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one
Description
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is a synthetic monocarbonyl curcumin analogue characterized by two 3,4-dichlorophenyl groups conjugated to a central α,β-unsaturated diketone backbone. This compound belongs to the dibenzalacetone (DBA) family, where structural modifications of the aryl substituents significantly influence its physicochemical and biological properties. The 3,4-dichloro substitution introduces strong electron-withdrawing effects, enhancing stability and altering electronic transitions compared to hydroxyl- or methoxy-substituted analogues .
Structure
3D Structure
Properties
CAS No. |
30983-80-3 |
|---|---|
Molecular Formula |
C17H10Cl4O |
Molecular Weight |
372.1 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H10Cl4O/c18-14-7-3-11(9-16(14)20)1-5-13(22)6-2-12-4-8-15(19)17(21)10-12/h1-10H/b5-1+,6-2+ |
InChI Key |
PEIXSRCYWCYQCA-IJIVKGSJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through enolate formation, nucleophilic attack, and subsequent dehydration (Figure 1). A typical procedure involves:
- Molar Ratio : 2:1 stoichiometry of 3,4-dichlorobenzaldehyde to acetone to ensure bis-condensation.
- Base Catalyst : Aqueous sodium hydroxide (5–10%) or potassium hydroxide, added dropwise to an ethanol or ethanol-water solvent system.
- Temperature : Room temperature (25°C) to mild heating (45°C), depending on the reactivity of the substituted benzaldehyde.
- Workup : Precipitation in chilled water, followed by vacuum filtration and recrystallization from ethanol or petroleum ether/ethyl acetate mixtures.
For example, in the synthesis of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, 4-bromobenzaldehyde (12.5 mmol) and acetone (6.25 mmol) in ethanol reacted with aqueous KOH to yield 88.6% product after recrystallization. Adapting this protocol to 3,4-dichlorobenzaldehyde would likely achieve comparable yields, assuming similar electronic and steric effects.
Variations in Catalytic Systems and Solvents
Solvent Optimization
While ethanol-water mixtures are common, alternative solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance solubility of intermediates. For instance, DMF was employed in trifluoromethylation reactions to stabilize enolate intermediates. However, polar aprotic solvents may require stringent anhydrous conditions to prevent side reactions.
Acid-Catalyzed Condensation
Although less common for chalcones, acid catalysis (e.g., HCl or BF₃·Et₂O) can facilitate dehydration steps. In the cyclization of trifluoromethylated dienols, boron trifluoride etherate efficiently promoted cyclopentadiene formation at 35°C. This approach could refine final product purity if residual hydroxyl groups persist after aldol condensation.
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically recrystallized from ethanol or petroleum ether/ethyl acetate (50:1 v/v) to remove unreacted aldehydes or mono-condensed intermediates. For complex mixtures, column chromatography (silica gel, petroleum ether/ethyl acetate gradients) resolves regioisomers or stereoisomers, as demonstrated in the purification of 1,5-bis(2,4-dichlorophenyl)penta-1,4-dien-3-one.
Spectroscopic Validation
- ¹H NMR : Diagnostic signals include vinyl protons (δ 6.3–7.5 ppm, J = 16 Hz) and aryl protons (δ 7.1–7.5 ppm). For 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, vinyl protons resonate at δ 6.38 (d, J = 16 Hz) and δ 6.88 (d, J = 16 Hz).
- ¹³C NMR : Carbonyl carbons appear at δ 190–200 ppm, while conjugated enone systems show deshielded sp² carbons (δ 120–140 ppm).
- HRMS : Exact mass analysis confirms molecular ion peaks, such as [M-OH]⁺ at m/z 422.9483 for 1,5-bis(2,4-dichlorophenyl)penta-1,4-dien-3-one.
Scalability and Industrial Relevance
Batch-scale syntheses (e.g., 10 mmol) achieve yields exceeding 85% with minimal optimization. Key considerations for industrial adoption include:
- Cost-Efficiency : Recycling ethanol solvents and aqueous base solutions.
- Safety : Handling chlorinated benzaldehydes under fume hoods to mitigate inhalation risks.
- Green Chemistry : Exploring aqueous-phase reactions, as demonstrated in the condensation of 4-chlorobenzaldehyde and acetone using 5% NaOH in water.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties : Research indicates that 1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one exhibits anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy against multidrug-resistant bacteria highlights its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could make it useful in treating inflammatory diseases.
Applications in Research
- Pharmaceutical Development : Given its biological activities, this compound is being investigated for its potential as a drug candidate in oncology and infectious disease treatments.
- Chemical Biology : The compound serves as a valuable tool in chemical biology for studying the mechanisms of cancer cell apoptosis and bacterial resistance mechanisms.
- Material Science : Its unique chemical structure allows for exploration in material science applications, particularly in the development of organic semiconductors and polymers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that the compound activated caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at low concentrations compared to standard antibiotics. This study suggests its potential use in formulating new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Physicochemical and Optical Properties
- Solubility and Stability :
- Optical Absorption :
Computational and Structural Insights
- DFT Studies: Chlorinated derivatives (e.g., 3,4-dichloro) exhibit lower HOMO-LUMO gaps (ΔH-L ~ 4.5 eV) than methoxy-substituted analogues (ΔH-L ~ 5.2 eV), correlating with higher electrophilicity and reactivity .
- Crystal Structures :
- 4-Chloro derivatives adopt planar configurations with intermolecular π-π stacking, whereas bulky 3,4-dichloro groups may induce torsional strain, affecting packing and bioavailability .
Biological Activity
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one (CAS Number: 42160-05-4) is a synthetic compound with notable biological activities. Its structural formula is C17H10Cl4O, and it possesses a molecular weight of 372.07 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C17H10Cl4O
- Molecular Weight : 372.073 g/mol
- Density : 1.427 g/cm³
- Boiling Point : 527.9°C at 760 mmHg
- Flash Point : 220.2°C
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 15 µg/mL |
In a study conducted by researchers examining its antimicrobial efficacy, the compound was found to be effective against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5 to 50 µg/mL depending on the strain tested .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 µg/mL |
| A549 | 20 µg/mL |
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .
Case Studies
Several case studies have documented the application of this compound in therapeutic contexts:
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the effectiveness of various derivatives of penta-1,4-dien-3-one against resistant strains of bacteria. The results indicated that modifications in substituents could enhance antibacterial activity significantly compared to the parent compound . -
Case Study on Cancer Treatment :
Another study focused on the antiproliferative effects of this compound on breast cancer cells. The findings suggested that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers .
Structure-Activity Relationship (SAR)
The biological activities of compounds similar to this compound can often be correlated with their structural features. The presence of dichlorophenyl groups has been associated with increased lipophilicity and enhanced interaction with biological membranes, contributing to their antimicrobial and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

